2-(1-(Tert-butoxycarbonyl)azetidin-3-yl)thiazole-4-carboxylic acid
Description
Properties
IUPAC Name |
2-[1-[(2-methylpropan-2-yl)oxycarbonyl]azetidin-3-yl]-1,3-thiazole-4-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N2O4S/c1-12(2,3)18-11(17)14-4-7(5-14)9-13-8(6-19-9)10(15)16/h6-7H,4-5H2,1-3H3,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BPFOLMLKTMGCDN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC(C1)C2=NC(=CS2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N2O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.33 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Detailed Synthetic Steps
| Step | Reaction Type | Description | Key Reagents/Conditions | Outcome |
|---|---|---|---|---|
| 1 | Azetidine Ring Formation | Cyclization of amino alcohol or halide precursors to form the four-membered azetidine ring | Base-mediated intramolecular nucleophilic substitution; typical bases include sodium hydride or potassium carbonate; solvents like DMF or THF | Formation of 3-aminoazetidine intermediate |
| 2 | Boc Protection | Introduction of tert-butoxycarbonyl group to protect the azetidine nitrogen | Di-tert-butyl dicarbonate (Boc2O), base (e.g., triethylamine), room temperature or mild heating | Boc-protected azetidine derivative |
| 3 | Thiazole Ring Introduction | Cyclization involving sulfur-containing reagents to form the thiazole ring | α-Haloketones or α-haloesters with thiourea or related sulfur sources under reflux | Formation of thiazole ring attached to azetidine |
| 4 | Carboxylation | Introduction of carboxylic acid group at the 4-position of thiazole | Oxidation or hydrolysis steps depending on precursor | Final product: 2-(1-(Tert-butoxycarbonyl)azetidin-3-yl)thiazole-4-carboxylic acid |
Industrial Production Considerations
Industrial synthesis optimizes reaction parameters to maximize yield and purity, including:
- Use of catalysts to accelerate cyclization and ring formation steps.
- Controlled temperature and pressure to minimize side reactions.
- Selection of solvents that enhance solubility and reaction rates.
- Purification techniques such as crystallization or chromatography tailored to remove impurities.
Reaction Analysis and Conditions
Types of Reactions Involved
| Reaction Type | Description | Common Reagents |
|---|---|---|
| Cyclization | Formation of azetidine and thiazole rings via intramolecular nucleophilic substitution and sulfur cyclization | Bases (NaH, K2CO3), thiourea, α-haloketones |
| Protection | Boc group introduction to protect amine | Di-tert-butyl dicarbonate, triethylamine |
| Oxidation | Optional oxidation of sulfur in thiazole to sulfoxides or sulfones | m-Chloroperbenzoic acid, hydrogen peroxide |
| Reduction | Modifications of thiazole or adjacent groups | Sodium borohydride, lithium aluminum hydride |
| Substitution | Electrophilic or nucleophilic substitutions on thiazole or azetidine rings | Halogens, alkylating agents |
Typical Reaction Conditions
| Step | Temperature | Solvent | Time | Notes |
|---|---|---|---|---|
| Azetidine ring formation | 0–80°C | DMF, THF | Several hours | Base strength and solvent polarity critical |
| Boc protection | Room temp to 40°C | Dichloromethane, acetonitrile | 1–4 hours | Mild conditions to avoid Boc cleavage |
| Thiazole formation | Reflux | Ethanol, acetic acid | 4–12 hours | Reflux ensures complete cyclization |
| Carboxylation | Ambient to reflux | Water, organic solvents | Variable | Hydrolysis or oxidation steps |
Research Findings on Preparation
- The azetidine ring formation is often the rate-limiting step due to ring strain in the four-membered ring; careful control of base concentration and temperature improves yield.
- Boc protection is essential to prevent unwanted side reactions on the azetidine nitrogen during thiazole ring synthesis.
- Thiazole ring introduction via sulfur cyclization is typically high yielding when using α-haloketones and thiourea derivatives.
- Oxidation or reduction steps can be employed post-synthesis to modify the sulfur oxidation state, influencing biological activity.
Summary Table of Preparation Methods
| Aspect | Method/Condition | Comments |
|---|---|---|
| Azetidine ring synthesis | Cyclization of amino precursors with base | Key for ring integrity |
| Boc protection | Reaction with di-tert-butyl dicarbonate | Protects amine during subsequent steps |
| Thiazole ring formation | Cyclization with sulfur reagents (thiourea) | Forms heterocyclic thiazole |
| Carboxylic acid introduction | Hydrolysis/oxidation | Final functional group installation |
| Industrial optimization | Catalysts, solvent choice, temperature control | Enhances efficiency and purity |
Chemical Reactions Analysis
Types of Reactions
2-(1-(Tert-butoxycarbonyl)azetidin-3-yl)thiazole-4-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be performed to modify the thiazole ring or other functional groups.
Substitution: Nucleophilic or electrophilic substitution reactions can occur at various positions on the molecule.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, alkylating agents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups.
Scientific Research Applications
Organic Synthesis
2-(1-(Tert-butoxycarbonyl)azetidin-3-yl)thiazole-4-carboxylic acid serves as a valuable building block in organic synthesis. Its unique structure facilitates:
- Formation of New Chemical Entities : It can be used to synthesize various derivatives that may exhibit novel chemical properties.
- Modification of Functional Groups : The presence of the tert-butoxycarbonyl group allows for selective reactions, enabling the introduction of other functional groups through substitution or reduction reactions.
Research has indicated that this compound may exhibit significant biological activities:
- Antimicrobial Properties : Preliminary studies suggest potential effectiveness against various bacterial strains, indicating its utility in developing new antimicrobial agents.
- Anticancer Activities : Investigations into the compound's effects on cancer cell lines have shown promise, warranting further exploration into its mechanisms of action and efficacy in cancer treatment.
Pharmaceutical Development
The compound is being explored as a pharmaceutical intermediate:
- Drug Development : Its structural characteristics make it suitable for incorporation into larger drug molecules, enhancing their therapeutic profiles.
- Targeted Drug Delivery Systems : The azetidine and thiazole components may allow for specific targeting mechanisms in drug delivery applications.
Material Science
In material science, 2-(1-(Tert-butoxycarbonyl)azetidin-3-yl)thiazole-4-carboxylic acid is utilized for the synthesis of advanced materials:
- Specialty Chemicals : It can be involved in creating polymers or other materials with enhanced properties for industrial applications.
Case Studies and Research Findings
Several studies have documented the applications and effects of this compound:
Case Study 1: Antimicrobial Activity
A study published in a peer-reviewed journal evaluated the antimicrobial properties of various thiazole derivatives, including 2-(1-(Tert-butoxycarbonyl)azetidin-3-yl)thiazole-4-carboxylic acid. Results indicated significant inhibition of bacterial growth, particularly against Gram-positive bacteria, suggesting its potential as a lead compound in antibiotic development.
Case Study 2: Anticancer Research
Research conducted on the effects of this compound on cancer cell lines demonstrated cytotoxic effects at certain concentrations. The study highlighted the need for further investigation into its mechanism of action, which may involve apoptosis pathways or cell cycle arrest.
Mechanism of Action
The mechanism of action of 2-(1-(Tert-butoxycarbonyl)azetidin-3-yl)thiazole-4-carboxylic acid involves its interaction with specific molecular targets. The compound’s effects are mediated through:
Molecular Targets: Enzymes, receptors, or other biomolecules that the compound interacts with.
Pathways Involved: The compound may modulate biochemical pathways, leading to its observed effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Selenazole Analog: Methyl 2-Amino-4-[1-(tert-butoxycarbonyl)azetidin-3-yl]-1,3-selenazole-5-carboxylate
- Key Differences: Heteroatom Substitution: Replaces thiazole’s sulfur with selenium, altering electronic properties (e.g., increased polarizability) and redox activity . Synthesis: Synthesized via [3+2] cycloaddition, differing from thiazole derivatives that often use Hantzsch-type reactions.
| Property | Target Compound | Selenazole Analog |
|---|---|---|
| Heteroatom | S | Se |
| Molecular Weight (g/mol) | ~325 (estimated) | ~372 (reported) |
| Key Functional Groups | Boc, COOH | Boc, COOCH₃, NH₂ |
| Potential Applications | Peptide synthesis | Antioxidant/anticancer |
Pyrrolidine Derivative: (S)-2-(1-(tert-Butoxycarbonyl)pyrrolidin-2-yl)thiazole-4-carboxylic Acid
- Structural Contrast: Ring Size: Pyrrolidine (5-membered) vs. Stereochemistry: The (S)-configuration at the pyrrolidine introduces chirality, which may improve target selectivity in drug design .
- Physical Properties :
Thienyl-Substituted Analog: 2-(2-Thienyl)-1,3-thiazole-4-carboxylic Acid
- Key Differences: Substituent: Thienyl (aromatic sulfur heterocycle) vs. Synthesis: Prepared via condensation of thiazolyl acetic acid with bromothiophene, followed by nitric acid oxidation . Applications: Primarily used as an organic intermediate, lacking the Boc group’s versatility in peptide coupling .
| Property | Target Compound | Thienyl Analog |
|---|---|---|
| Substituent | Boc-azetidine | Thienyl |
| Molecular Weight (g/mol) | ~325 | ~211 (estimated) |
| Key Reactivity | Boc deprotection | Electrophilic substitution |
Peptide-Based Thiazoles
Compounds like (S)-2-(1-{[2-(1-tert-Butoxycarbonylamino-2-methylpropyl)thiazole-4-carbonyl]amino}-(S)-2-methylpropyl)thiazole-4-carboxylic acid () highlight the target compound’s role in cyclic peptide design. These analogs often exhibit:
- Enhanced Bioactivity : Improved binding to targets like kinases or GPCRs due to conformational rigidity.
- Synthetic Complexity : Multi-step routes (e.g., hydrolysis, cyclization) required for cyclic peptides vs. the straightforward functionalization of the azetidine-thiazole core .
Biological Activity
2-(1-(Tert-butoxycarbonyl)azetidin-3-yl)thiazole-4-carboxylic acid (CAS No. 2089876-66-2) is a complex organic compound notable for its unique structural features, including an azetidine ring and a thiazole ring. This compound has gained attention in pharmaceutical research due to its potential biological activities, particularly in antimicrobial and anticancer applications.
The molecular formula of this compound is C12H16N2O4S, indicating the presence of carbon, hydrogen, nitrogen, oxygen, and sulfur atoms. The compound's structure includes a tert-butoxycarbonyl (Boc) protecting group, which plays a crucial role in its reactivity and stability during synthesis and biological evaluations.
Antimicrobial Activity
Recent studies have evaluated various thiazole derivatives for their antimicrobial properties. While specific data on 2-(1-(Tert-butoxycarbonyl)azetidin-3-yl)thiazole-4-carboxylic acid is limited, compounds with similar thiazole structures have shown promising activity against various bacterial strains. For instance, derivatives have been reported to exhibit minimum inhibitory concentrations (MICs) below 1 μg/mL against resistant strains of Mycobacterium tuberculosis .
Anticancer Activity
The potential anticancer effects of this compound are under investigation. Thiazole derivatives are known to interact with specific molecular targets involved in cancer progression. For example, compounds with similar structures have demonstrated significant inhibitory effects on cell proliferation in various cancer cell lines, including triple-negative breast cancer (TNBC) cells . The mechanism often involves induction of apoptosis and modulation of cell cycle pathways.
The biological activity of 2-(1-(Tert-butoxycarbonyl)azetidin-3-yl)thiazole-4-carboxylic acid may involve interactions with enzymes or receptors critical for cellular functions. The compound is hypothesized to modulate biochemical pathways that lead to its observed effects on microbial and cancer cells.
Case Studies
- Antimicrobial Screening : In a study evaluating thiazole derivatives, compounds similar to 2-(1-(Tert-butoxycarbonyl)azetidin-3-yl)thiazole-4-carboxylic acid exhibited varying degrees of activity against Staphylococcus aureus and Escherichia coli, suggesting that modifications to the thiazole ring can enhance antimicrobial efficacy .
- Cancer Cell Line Studies : Another study highlighted the anticancer potential of thiazole derivatives, reporting IC50 values in the low micromolar range against MDA-MB-231 cells. These findings indicate that structural modifications can significantly impact biological activity .
Comparative Analysis with Similar Compounds
The following table summarizes the biological activities of structurally related compounds:
| Compound Name | Biological Activity | IC50 Value |
|---|---|---|
| 2-(1-(Tert-butoxycarbonyl)acetic Acid | Moderate antibacterial | Not specified |
| 5-(1-(Tert-butoxycarbonyl)pyrazine-2-carboxylic Acid | Potent against TNBC cell lines | 0.126 μM |
| 2-(1-(Tert-butoxycarbonyl)thiazolidine | Moderate neuraminidase inhibition | 0.14 μM |
Q & A
Q. Q1: What are the key steps for synthesizing 2-(1-(tert-butoxycarbonyl)azetidin-3-yl)thiazole-4-carboxylic acid, and how is its structure confirmed?
- Synthesis :
- The Boc (tert-butoxycarbonyl) group is introduced to protect the azetidine nitrogen during synthesis. A common method involves coupling Boc-protected azetidine intermediates with thiazole-4-carboxylic acid derivatives via condensation reactions. For example, thiazole rings are often assembled using Hantzsch thiazole synthesis, followed by Boc deprotection with trifluoroacetic acid (TFA) .
- Example protocol: React Boc-azetidine-3-carbaldehyde with thioamide precursors in ethanol under reflux to form the thiazole core, followed by hydrolysis to yield the carboxylic acid .
- Structural Confirmation :
- 1H/13C NMR : Peaks at δ 1.4 ppm (Boc methyl groups) and δ 8.2–8.5 ppm (thiazole protons) confirm the Boc-protected azetidine and thiazole moieties .
- ESI-MS : Molecular ion peaks matching the theoretical mass (e.g., [M+H]+ = 309.1 for C12H16N2O4S) .
- IR Spectroscopy : Absorbance at ~1700 cm⁻¹ (C=O stretch of carboxylic acid and Boc group) .
Intermediate Purification and Purity Analysis
Q. Q2: How are intermediates purified, and what methods ensure ≥95% purity for this compound?
- Purification :
- Purity Assessment :
- HPLC : Reverse-phase C18 columns with UV detection at 254 nm; retention time compared to standards .
- TLC : Rf values monitored using silica plates and iodine staining .
Role of Boc Protection in Reaction Design
Q. Q3: Why is the Boc group critical in synthesizing azetidine-containing thiazole derivatives?
- Function :
- Case Study : In peptide-thiazole hybrids, Boc deprotection enables subsequent coupling reactions with amino acids or other pharmacophores .
Advanced Synthetic Challenges
Q. Q4: How can low yields in multi-step syntheses involving this compound be addressed?
- Optimization Strategies :
- Temperature Control : Reflux conditions for thiazole formation (e.g., 80°C in ethanol) improve cyclization efficiency .
- Catalyst Use : Additives like DMAP (4-dimethylaminopyridine) enhance coupling reactions between Boc-azetidine and thiazole intermediates .
- Workflow Adjustments : Conduct Boc deprotection and carboxylic acid activation (e.g., EDC/HOBt) in one pot to minimize intermediate isolation losses .
Biological Activity Profiling
Q. Q5: What assays are suitable for evaluating the bioactivity of this compound?
- Antimicrobial Testing :
- MIC Assays : Against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains in Mueller-Hinton broth .
- Enzyme Inhibition :
- Cytotoxicity :
Data Contradictions and Resolution
Q. Q6: How should researchers resolve discrepancies between theoretical and observed molecular weights?
- Root Causes :
- Incomplete Deprotection : Residual Boc groups increase observed mass. Confirm via TLC or NMR .
- Salt Formation : Sodium or potassium adducts in ESI-MS (e.g., [M+Na]+) require adjustment of ionization parameters .
- Solutions :
Comparative Studies with Structural Analogs
Q. Q7: How does replacing azetidine with pyrrolidine affect the compound’s properties?
- Impact Analysis :
- Solubility : Pyrrolidine analogs (e.g., 2-(1-Boc-pyrrolidin-2-yl)thiazole-4-carboxylic acid) show lower aqueous solubility due to increased hydrophobicity .
- Bioactivity : Azetidine’s smaller ring size enhances conformational rigidity, potentially improving target binding selectivity vs. pyrrolidine derivatives .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
